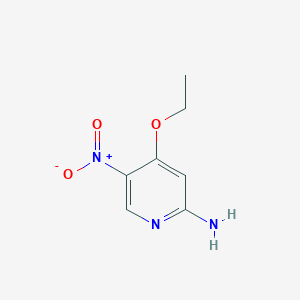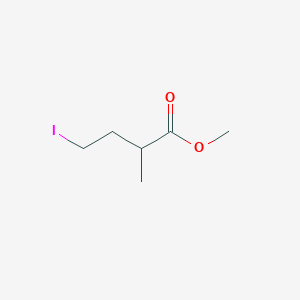
4-Amino-2,5-difluorophenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,5-difluorophenylacetylene is an organic compound with the molecular formula C8H5F2N It is a derivative of phenylacetylene, where the phenyl ring is substituted with amino and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluorophenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an alkyne group through a series of reactions, including the formation of an oxime and subsequent dehydration.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,5-difluorophenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,5-difluorophenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-Amino-2,5-difluorophenylacetylene involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2,6-difluorophenylacetylene
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluorophenylacetylene
Uniqueness
4-Amino-2,5-difluorophenylacetylene is unique due to the specific positioning of the amino and difluoro groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
1233521-10-2 |
|---|---|
Molekularformel |
C8H5F2N |
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
4-ethynyl-2,5-difluoroaniline |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H,11H2 |
InChI-Schlüssel |
GBMBFEDAMSUJLD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




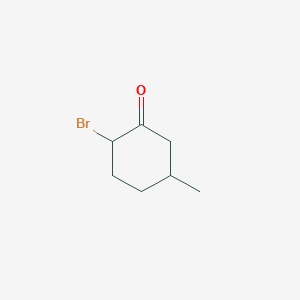
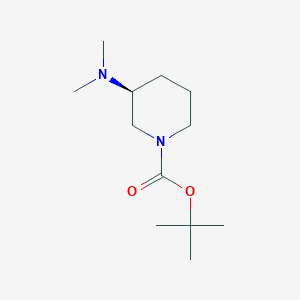


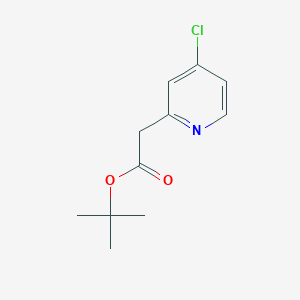
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
